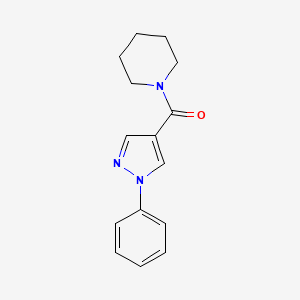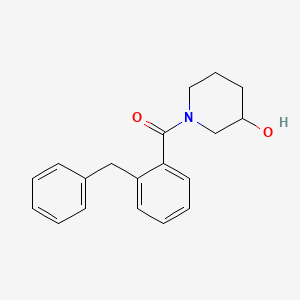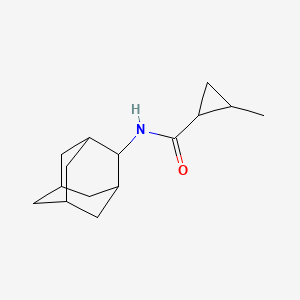
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FMPA is a derivative of a class of compounds known as amides, which are commonly used in the pharmaceutical industry as intermediates in the synthesis of drugs. FMPA has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and inflammation.
作用機序
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully known.
将来の方向性
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-2-methylpropanamide. One area of interest is the development of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide's mechanism of action, which could lead to the development of more effective HDAC inhibitors. Finally, there is potential for the development of new synthetic methods for the production of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide and other amide derivatives.
合成法
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylpropan-1-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(3-fluoro-4-methylphenyl)-2-methylpropanamide.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been extensively studied in preclinical models as a potential treatment for various diseases. One of the most promising applications of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is in the treatment of cancer. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy drugs. In addition to its anti-cancer properties, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been studied as a potential treatment for inflammation and autoimmune diseases.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBPZLXZHYHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
